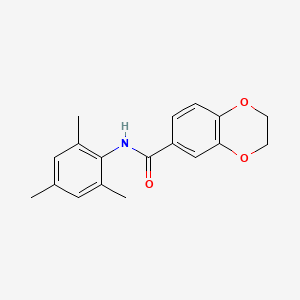![molecular formula C15H22N2O4S B5725213 N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide, also known as SPP-301, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.
作用机制
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting the activity of PTP1B, this compound enhances insulin signaling and improves glucose metabolism. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
实验室实验的优点和局限性
One advantage of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is its selectivity for PTP1B, which allows for specific inhibition of this protein without affecting other proteins. This makes it a useful tool for studying the role of PTP1B in various biological processes. However, a limitation of this compound is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
未来方向
There are several future directions for research on N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of type 2 diabetes and cancer. Finally, the role of PTP1B in other biological processes, such as immune function and inflammation, warrants further investigation.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to inhibit the growth of cancer cells by blocking the activity of PTP1B. While there are some limitations to its use, this compound remains a valuable tool for studying the role of PTP1B in various biological processes.
合成方法
The synthesis of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide involves several steps. The first step is the preparation of 2-(1-pyrrolidinyl)ethanol, which is achieved by the reaction of 1-pyrrolidinecarboxaldehyde with ethylene oxide. The second step involves the reaction of 2-(1-pyrrolidinyl)ethanol with 4-isopropylbenzenesulfonyl chloride, which leads to the formation of N-isopropyl-4-[2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. The final step involves the oxidation of the ethoxy group to form this compound, which is the final product.
科学研究应用
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
属性
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)16-22(19,20)14-7-5-13(6-8-14)21-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMKBLVQXCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)




![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)



![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)